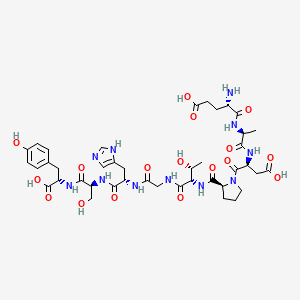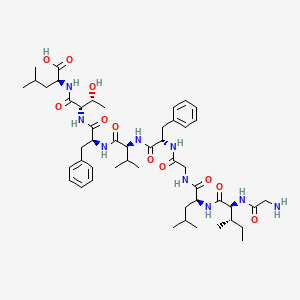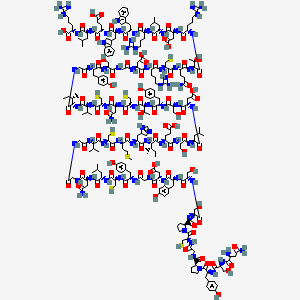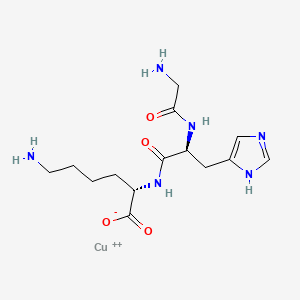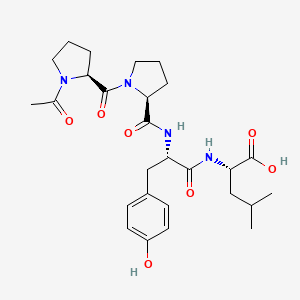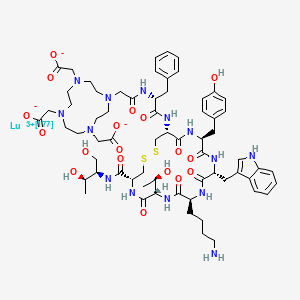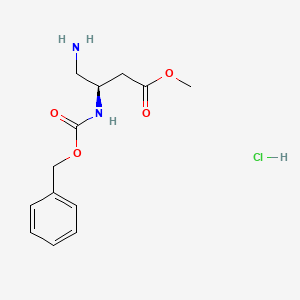
Z-Dbu-OMe.HCl (R)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Dbu-OMe.HCl ®, also known as ®-methyl 4-amino-3-(benzyloxycarbonylamino)butanoate hydrochloride, is a chemical compound with the molecular formula C13H19ClN2O4 and a molecular weight of 302.75 g/mol . This compound is an amino acid derivative and is commonly used in peptide synthesis and other organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dbu-OMe.HCl ® typically involves the protection of the amino group of an amino acid derivative, followed by esterification and subsequent hydrochloride salt formation. One common method involves the use of carbodiimide coupling agents such as EDC-HCl in the presence of a base like DIEA (diisopropylethylamine) to form the ester bond . The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at low temperatures to minimize epimerization.
Industrial Production Methods
Industrial production of Z-Dbu-OMe.HCl ® follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Z-Dbu-OMe.HCl ® undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Coupling Reactions: Carbodiimide coupling agents like EDC-HCl and bases like DIEA are commonly used.
Major Products Formed
Substitution Reactions: Substituted amino acid derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Coupling Reactions: Peptides and peptide derivatives.
Scientific Research Applications
Z-Dbu-OMe.HCl ® has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Z-Dbu-OMe.HCl ® involves its role as a building block in peptide synthesis. It participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid or peptide. This reaction is typically catalyzed by carbodiimide coupling agents and occurs under mild conditions to prevent epimerization .
Comparison with Similar Compounds
Similar Compounds
Z-L-Phg-Val-OMe: Another amino acid derivative used in peptide synthesis.
Z-L-Dbu-OMe: A similar compound without the hydrochloride salt form.
Uniqueness
Z-Dbu-OMe.HCl ® is unique due to its specific stereochemistry (R configuration) and the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in peptide synthesis reactions. Its hydrochloride salt form enhances its solubility and ease of handling in various synthetic applications .
Properties
IUPAC Name |
methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOGFXVTYUMCY-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
